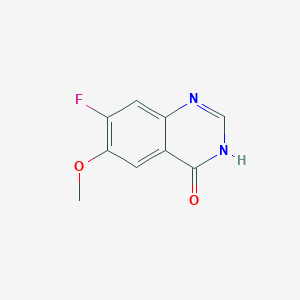
7-Fluoro-6-methoxy-1H-quinazolin-4-one
説明
7-Fluoro-6-methoxy-1H-quinazolin-4-one is a compound with the molecular weight of 194.17 . It is a quinazolinone derivative, which is a class of compounds that have drawn attention due to their significant biological activities .
Synthesis Analysis
Quinazolinone derivatives are synthesized using various methods. A common route involves the condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Other synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H7FN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) .Chemical Reactions Analysis
Quinazolinones have broad applications in the biological, pharmaceutical, and material fields. The synthesis of these compounds is widely conducted. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.17 .科学的研究の応用
1. Anti-inflammatory Activity
A study by Sun et al. (2019) focused on the synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. These compounds, including variants of the 7-Fluoro-6-methoxy-1H-quinazolin-4-one, displayed significant potential for anti-inflammatory activity.
2. Anticancer Properties
- A novel series of 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones, including the subject compound, were synthesized and found to be potent inhibitors of inosine 5'-monophosphate dehydrogenase type II (IMPDH II), as reported by Birch et al. (2005).
- Tobe et al. (2003) synthesized 6-fluoroquinazolines, demonstrating inhibitory activities toward TNF-α production and T cell proliferation, with potential anti-cancer effects.
3. Antibacterial Activity
The study by Heppell et al. (2015) involved the synthesis of novel 6-fluoro-7-(cyclic amino)-2-(thioxo or oxo)-3-substituted quinazolin-4-ones. Although these compounds showed moderate activity against DNA-PK, they were inactive against tested bacterial strains.
4. Synthesis and Optimization
- Ouyang et al. (2016) developed a rapid synthetic method for N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, indicating potential biological activities in medicine. This method improved the solubility and synthesis efficiency of related compounds (Ouyang et al., 2016).
5. Antimicrobial, Analgesic, and Anti-Inflammatory Properties
- Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives, including this compound, and evaluated their antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).
作用機序
Target of Action
Quinazolinone derivatives have been reported to exhibit antimicrobial activity and inhibit biofilm formation inPseudomonas aeruginosa .
Mode of Action
Some quinazolinone derivatives have been shown to inhibit biofilm formation inPseudomonas aeruginosa at sub-minimum inhibitory concentrations . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
It’s known that quinazolinone derivatives can affect the quorum sensing system inPseudomonas aeruginosa, which regulates biofilm formation .
Result of Action
Quinazolinone derivatives have been reported to inhibit biofilm formation and decrease other virulence factors inPseudomonas aeruginosa .
将来の方向性
Quinazolinones have broad applications in the biological, pharmaceutical, and material fields. Studies on the synthesis of these compounds are therefore widely conducted . The development of new synthetic methods and the exploration of the potential applications of quinazolinone derivatives in various fields are areas of ongoing research .
生化学分析
Biochemical Properties
7-Fluoro-6-methoxy-1H-quinazolin-4-one plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of the bisphosphonate BPH-700 transcriptional factor, which is involved in the regulation of gene expression in Mycobacterium tuberculosis . This compound interacts with several enzymes and proteins, including pantothenate synthetase, which is essential for the biosynthesis of coenzyme A in bacteria . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity and disrupting the metabolic processes of the microorganism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation . Additionally, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as pantothenate synthetase, inhibiting their activity and disrupting essential metabolic pathways . This compound also interacts with DNA and RNA, affecting the transcription and translation processes . Furthermore, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are consistent in both in vitro and in vivo studies, indicating the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antimicrobial and anticancer activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these toxic effects is dose-dependent, and careful dosage optimization is required to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A . This compound also affects the metabolic flux of various metabolites, leading to changes in the levels of key intermediates in metabolic pathways . The interactions with these enzymes and cofactors are essential for the compound’s biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently taken up by cells and accumulates in specific tissues, such as the liver and kidneys . The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins, which facilitate its distribution within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The targeting signals and post-translational modifications of this compound direct it to specific compartments within the cell, ensuring its proper localization and function . These interactions are essential for the compound’s biological activity and therapeutic potential .
特性
IUPAC Name |
7-fluoro-6-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPZPNBUKLAYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)
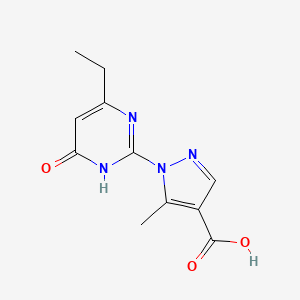
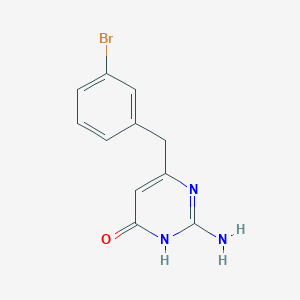
![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)
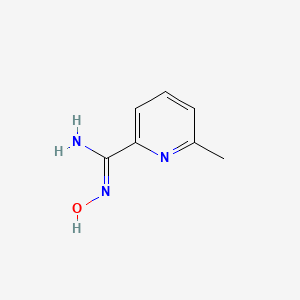
![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)
![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)
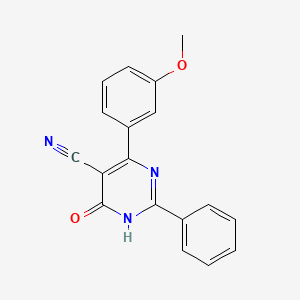
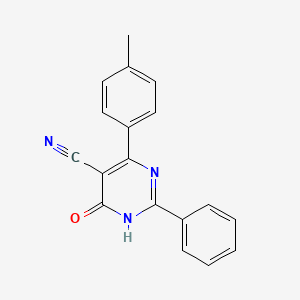
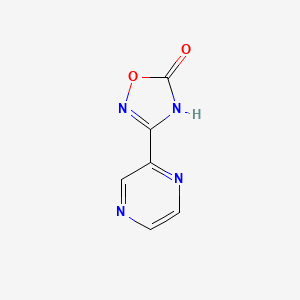

![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417608.png)